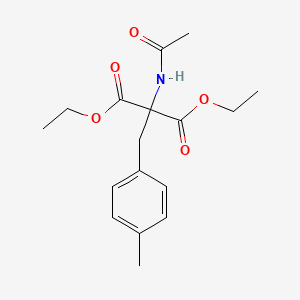

Diethyl acetamido(4-methylbenzyl)malonate

説明

Diethyl acetamido(4-methylbenzyl)malonate is a chemical compound with the molecular formula C17H23NO5 . It contains a total of 46 bonds, including 23 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aliphatic secondary amide .

Molecular Structure Analysis

The molecular structure of Diethyl acetamido(4-methylbenzyl)malonate comprises a total of 46 bonds, including 23 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aliphatic secondary amide .Physical And Chemical Properties Analysis

Diethyl acetamido(4-methylbenzyl)malonate has a molecular weight of 321.4 g/mol. More detailed physical and chemical properties are not provided in the search results.科学的研究の応用

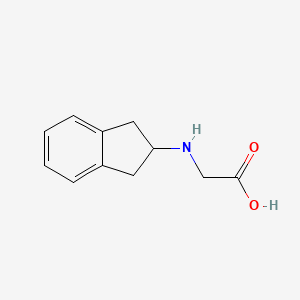

Synthesis of α-Amino Acids

Diethyl acetamidomalonate (DEAM) can be viewed as an achiral glycine with a protecting group . DEAM comprises a malonic acid diethyl ester structure, making it suitable for malonic ester synthesis . In a three-step process, the synthesis involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids . For instance, phenylalanine (rac-Phe) can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide (NaOEt) .

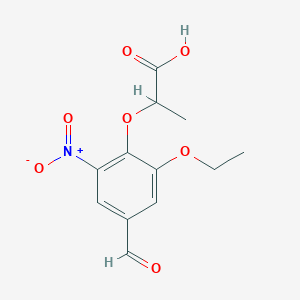

Synthesis of α-Hydroxycarboxylic Acids

DEAM serves as a starting material for racemates including both, natural and unnatural α-hydroxycarboxylic acids .

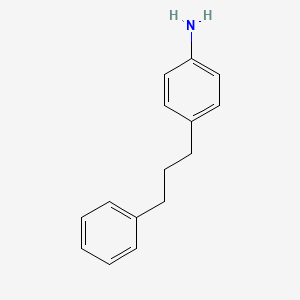

Synthesis of Fingolimod

DEAM is also usable as a precursor in pharmaceutical formulations, particularly in the cases of active ingredients like fingolimod, which is used to treat multiple sclerosis .

Synthesis of Tryptophan

The oxidation-sensitive amino acid rac-tryptophan can be synthesized using diethyl acetamidomalonate and gramine, or through its quaternary ammonium compound which can be obtained with methyl iodide or dimethyl sulfate, yielding results of > 90% .

Michael Addition Reactions

The Michael addition of diethyl malonate to β-nitrostyrene has been studied . In this reaction, N-benzylbispidine acted as an initiator, and the real catalyst was the betaine formed during the initiation stage .

Synthesis of Other Pharmaceuticals

Diethyl acetamido(4-methylbenzyl)malonate is used for pharmaceutical testing , indicating its potential use in the synthesis of other pharmaceutical compounds.

Safety and Hazards

The safety data sheet for Diethyl acetamidomalonate, a related compound, suggests that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to use personal protective equipment, avoid inhalation of dusts, and ensure adequate ventilation when handling this compound . In case of contact with skin or eyes, or if swallowed, seek medical attention .

作用機序

Target of Action

Diethyl acetamido(4-methylbenzyl)malonate (DEAM) is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

DEAM interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . This interaction results in changes to the structure of the target molecules, enabling the synthesis of α-amino acids or hydroxycarboxylic acids .

Biochemical Pathways

DEAM affects the biochemical pathways involved in the synthesis of α-amino acids and hydroxycarboxylic acids. In a three-step process, the synthesis involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids . For example, phenylalanine (rac-Phe) can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide (NaOEt) .

Pharmacokinetics

Given its role as a precursor in pharmaceutical formulations, particularly in the cases of active ingredients like fingolimod, which is used to treat multiple sclerosis , it can be inferred that its ADME properties are likely to be influenced by the specific formulation and administration route.

Result of Action

The result of DEAM’s action is the production of α-amino acids or hydroxycarboxylic acids . These compounds have various roles in biological systems, including serving as building blocks for proteins and participating in key metabolic processes.

Action Environment

The action of DEAM is influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in certain solvents. Additionally, the temperature and pH of the reaction environment can also impact its efficacy and stability.

特性

IUPAC Name |

diethyl 2-acetamido-2-[(4-methylphenyl)methyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-22-15(20)17(18-13(4)19,16(21)23-6-2)11-14-9-7-12(3)8-10-14/h7-10H,5-6,11H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFIIMBBIHQYKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C)(C(=O)OCC)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281120 | |

| Record name | Diethyl acetamido[(4-methylphenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl acetamido(4-methylbenzyl)malonate | |

CAS RN |

82291-79-0 | |

| Record name | NSC20180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl acetamido[(4-methylphenyl)methyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3057459.png)

![N-[(1,3-dioxoinden-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B3057478.png)